Cas no 781-33-9 (2-methyl-1,1-diphenyl-prop-1-ene)

2-methyl-1,1-diphenyl-prop-1-ene structure
781-33-9 structure
Product Name:2-methyl-1,1-diphenyl-prop-1-ene
Numero CAS:781-33-9
MF:C16H16
MW:208.298244476318
CID:984072
PubChem ID:231517
Update Time:2025-04-20

2-methyl-1,1-diphenyl-prop-1-ene Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-methyl-1,1-diphenyl-prop-1-ene
    • (2-methyl-1-phenylprop-1-enyl)benzene
    • 1,1''-(2-methylprop-1-ene-1,1-diyl)dibenzene
    • 1,1-Dimethyl-2,2-diphenylethene
    • 1,1-Dimethyl-2,2-diphenylethylene
    • 1,1-Diphenyl-2-methylpropene
    • 1,1-Diphenylisobutylene
    • 2-Methyl-1,1-diphenylpropene
    • Propene, 2-methyl-1,1-diphenyl-
    • 2-Methyl-1,1-diphenyl-1-propene
    • NSC 27917
    • beta,beta-Dimethyl-alpha-phenylstyrene
    • (2-Methyl-1-phenyl-1-propenyl)benzene
    • DTXSID80282761
    • (2-METHYL-1-PHENYLPROP-1-EN-1-YL)BENZENE
    • Benzene,1'-(2-methyl-1-propenylidene)bis-
    • NSC-27917
    • 1,1-diphenyl-2-methyl-1-propene
    • NSC27917
    • (2-Methylprop-1-ene-1,1-diyl)dibenzene
    • JHLNLKYQTWQERE-UHFFFAOYSA-N
    • Benzene, 1,1'-(2-methyl-1-propenylidene)bis-
    • 781-33-9
    • (2-Methyl-1-phenyl-1-propenyl)benzene #
    • 2-Benzhydrylidenepropane
    • DB-338536
    • DB-338535
    • Inchi: 1S/C16H16/c1-13(2)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,1-2H3
    • Chiave InChI: JHLNLKYQTWQERE-UHFFFAOYSA-N
    • Sorrisi: C(=C(/C)\C)(\C1C=CC=CC=1)/C1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 208.12528
  • Massa monoisotopica: 208.125200510g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 2
  • Complessità: 213
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.4
  • Superficie polare topologica: 0Ų

Proprietà sperimentali

  • Densità: 1.0021 g/cm3 (17.6 ºC)
  • Indice di rifrazione: 1.62055 (17.6 ºC)
  • Solubilità: Insuluble (7.1E-4 g/L) (25 ºC),
  • PSA: 0
  • LogP: 4.52830
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd